N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide
Overview
Description
N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide: is a novel organic compound with the molecular formula C19H20N2O3S and a molecular weight of 356.44 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl group, a nitro group, and a phenylsulfanyl group attached to a benzenecarboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfenylation: The phenylsulfanyl group is introduced via sulfenylation reactions, often using thiophenol and a suitable oxidizing agent.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using cyclohexylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro or phenylsulfanyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Amines, thiols, suitable solvents (e.g., ethanol, dichloromethane).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzenecarboxamides.
Scientific Research Applications
N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. Additionally, the phenylsulfanyl group may contribute to the compound’s ability to modulate enzyme activity or protein function.
Comparison with Similar Compounds
N-cyclohexyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide can be compared with other similar compounds, such as:
N-cyclohexyl-3-nitrobenzenecarboxamide: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
N-cyclohexyl-4-(phenylsulfanyl)benzenecarboxamide:
N-phenyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide: Contains a phenyl group instead of a cyclohexyl group, leading to variations in its chemical behavior and biological activity.
Properties
IUPAC Name |
N-cyclohexyl-3-nitro-4-phenylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(20-15-7-3-1-4-8-15)14-11-12-18(17(13-14)21(23)24)25-16-9-5-2-6-10-16/h2,5-6,9-13,15H,1,3-4,7-8H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVROWAXTLRSNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257693 | |
Record name | N-Cyclohexyl-3-nitro-4-(phenylthio)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303988-29-6 | |
Record name | N-Cyclohexyl-3-nitro-4-(phenylthio)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303988-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-3-nitro-4-(phenylthio)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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